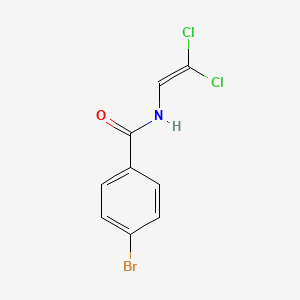

4-bromo-N-(2,2-dichloroethenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

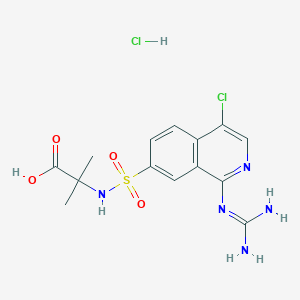

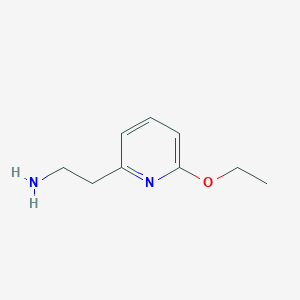

4-bromo-N-(2,2-dichloroethenyl)benzamide, also known as BDEB, is a chemical compound . It has a molecular weight of 294.96 . The IUPAC name for this compound is 4-bromo-N-(2,2-dichlorovinyl)benzamide .

Molecular Structure Analysis

The InChI code for 4-bromo-N-(2,2-dichloroethenyl)benzamide is 1S/C9H6BrCl2NO/c10-7-3-1-6 (2-4-7)9 (14)13-5-8 (11)12/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis

4-bromo-N-(2,2-dichloroethenyl)benzamide is a powder . It has a melting point of 113-114°C .Applications De Recherche Scientifique

Synthesis and Hypoglycemic Activities

The synthesis of derivatives related to Glibenclamide, a second-generation sulfonylurea oral hypoglycemic drug, has shown that certain modifications, such as substituting the lipophilic side chain with 4-bromo-3,5-dimethoxy benzamide, can slightly improve the anti-hyperglycemic potency compared to the original drug. This suggests a potential application of 4-bromo-N-(2,2-dichloroethenyl)benzamide derivatives in enhancing the efficacy of diabetes treatments by modifying the drug's structure to improve its receptor affinity or half-life, leading to more sustained anti-hyperglycemic and anti-lipidemic activities in diabetic models (Ahmadi et al., 2014).

Metabolism and Biological Activity

The metabolism of brominated compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats indicates the presence of multiple metabolic pathways, leading to various metabolites. This study could provide insights into the metabolic fate and potential biological activities of 4-bromo-N-(2,2-dichloroethenyl)benzamide derivatives, which might be relevant for understanding their pharmacokinetics and designing more effective therapeutic agents (Kanamori et al., 2002).

Neuroprotective Potential

In the context of neurodegenerative diseases, compounds with benzamide structures have shown potential neuroprotective effects. For instance, 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue, demonstrated significant anticonvulsant properties without major toxic effects, suggesting that derivatives of 4-bromo-N-(2,2-dichloroethenyl)benzamide could also be explored for their neuroprotective capabilities, potentially offering new therapeutic avenues for conditions like epilepsy and other neurodegenerative disorders (Diouf et al., 1997).

Anticancer Research

Compounds with benzamide moieties, such as benzamide riboside (BR), have been investigated for their anticancer properties. BR and its metabolites have shown activity against various human tumor cells, highlighting the importance of understanding the biotransformation and metabolic pathways of benzamide derivatives for optimizing their antineoplastic potential. This suggests that 4-bromo-N-(2,2-dichloroethenyl)benzamide derivatives could be studied for their anticancer activities, potentially contributing to the development of new cancer therapies (Salamon et al., 2001).

Cardiovascular Applications

A 4-hydroxy-furanyl-benzamide derivative has been researched for its effects on heart failure, showing promising results in decreasing infarct area and improving left ventricular pressure. This indicates that structural analogs, such as 4-bromo-N-(2,2-dichloroethenyl)benzamide, might also possess beneficial cardiovascular effects, potentially offering new treatments for heart failure and related conditions (Figueroa‐Valverde et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-N-(2,2-dichloroethenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl2NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNLSDVDDUMNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2,2-dichloroethenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)